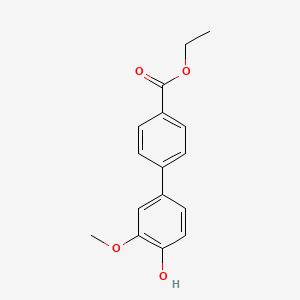
4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%
Übersicht
Beschreibung
4-(3,5-Dichlorophenyl)-2-methoxyphenol, also known as 4-DCPMP, is a synthetic phenolic compound with a broad range of applications in scientific research. It is a white crystalline solid with a melting point of 80-82°C and a molecular weight of 263.05 g/mol. 4-DCPMP is classified as an aromatic hydrocarbon and is soluble in water, alcohols, and most organic solvents. Its chemical structure consists of a phenol group attached to a 3,5-dichlorophenyl ring with a 2-methoxyphenyl substituent.
Wissenschaftliche Forschungsanwendungen
4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as an analytical tool for the detection of various compounds, and as a protective agent for the stabilization of biomolecules. It has been used to study the effects of oxidative stress, as a fluorescent probe for the detection of reactive oxygen species, and as a tool for the study of mitochondrial function. Additionally, 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% has been used in the study of the mechanism of action of various drugs and in the study of the mechanism of action of various enzymes.
Wirkmechanismus
The mechanism of action of 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood. It is believed to act as a free radical scavenger, which means that it can bind to and neutralize free radicals, thus protecting cells from oxidative damage. Additionally, it is believed to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to exhibit protective effects against oxidative stress and to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, it has been shown to modulate the activity of certain proteins involved in cell signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of using 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments are its stability, solubility, and low cost. Additionally, it can be used in a wide range of applications, including organic synthesis, analytical detection, and protective agent for the stabilization of biomolecules.
However, there are also some limitations to using 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, its mechanism of action is not yet fully understood and it can interact with other compounds, leading to unexpected results. Additionally, it can be toxic to certain organisms, so it should be used with caution.
Zukünftige Richtungen
There are many potential future directions for the use of 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% in scientific research. These include further research into its mechanism of action, its use as a fluorescent probe for the detection of reactive oxygen species, and its role in modulating the activity of certain proteins involved in cell signaling pathways. Additionally, further research could be done into its use as a protective agent for the stabilization of biomolecules, its use as an analytical tool for the detection of various compounds, and its potential applications in drug development. Finally, further research could be done into its toxicity and its potential use as a therapeutic agent.
Synthesemethoden
4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized by a two-step procedure. The first step involves the reaction of 3,5-dichloroaniline with methanol in the presence of sulfuric acid to form the 2-methoxyphenol intermediate. The second step involves the reaction of the intermediate with formaldehyde in the presence of sodium hydroxide to form the final product, 4-(3,5-Dichlorophenyl)-2-methoxyphenol, 95%.
Eigenschaften
IUPAC Name |
4-(3,5-dichlorophenyl)-2-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-13-6-8(2-3-12(13)16)9-4-10(14)7-11(15)5-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQXRDMSPQCOOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30685703 | |
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261979-13-8 | |
| Record name | [1,1′-Biphenyl]-4-ol, 3′,5′-dichloro-3-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261979-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30685703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



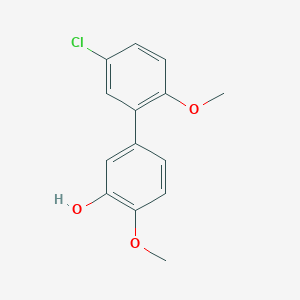





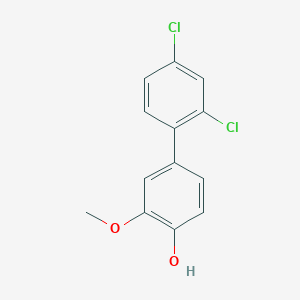
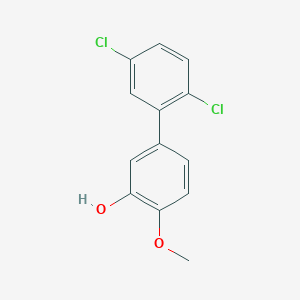
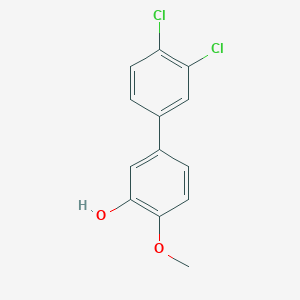
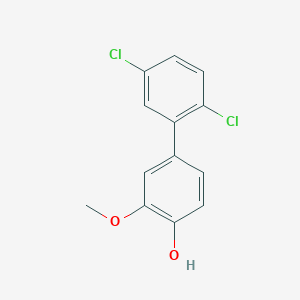
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380210.png)

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methoxyphenol, 95%](/img/structure/B6380216.png)
